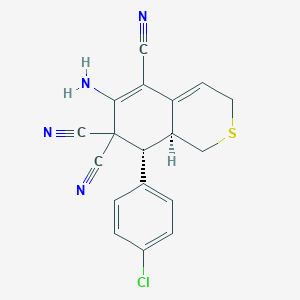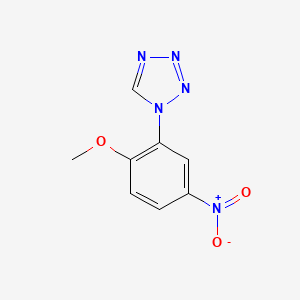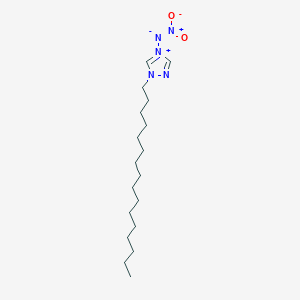![molecular formula C16H22N2O6S B11099024 4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B11099024.png)
4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-methionine 4-nitrophenyl ester, commonly known as Boc-Met-ONp, is a chemical compound with the molecular formula C₁₆H₂₂N₂O₆S and a molecular weight of 370.42 g/mol . It is a derivative of methionine, an essential amino acid, and is often used in peptide synthesis due to its protective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Met-ONp is synthesized through the esterification of Boc-L-methionine with 4-nitrophenol. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of Boc-Met-ONp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Met-ONp undergoes various chemical reactions, including:
Substitution: The nitrophenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Major Products
Hydrolysis: Boc-L-methionine and 4-nitrophenol.
Substitution: Various Boc-L-methionine derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-Met-ONp has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-Met-ONp primarily involves its role as a protecting group in peptide synthesis. The Boc (tert-butoxycarbonyl) group protects the amino group of methionine during peptide chain elongation, preventing unwanted side reactions . The 4-nitrophenyl ester serves as an activated ester, facilitating the coupling of methionine to other amino acids or peptide fragments .
Comparison with Similar Compounds
Similar Compounds
Boc-L-alanine 4-nitrophenyl ester: Similar to Boc-Met-ONp but with alanine instead of methionine.
Boc-L-phenylalanine 4-nitrophenyl ester: Contains phenylalanine instead of methionine.
Uniqueness
Boc-Met-ONp is unique due to the presence of the methionine residue, which contains a sulfur atom. This sulfur atom can participate in various biochemical reactions, making Boc-Met-ONp particularly useful in the synthesis of sulfur-containing peptides and proteins .
Properties
IUPAC Name |
(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(20)17-13(9-10-25-4)14(19)23-12-7-5-11(6-8-12)18(21)22/h5-8,13H,9-10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFQSYDCSRCMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxy-phenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-furyl]benzoic acid](/img/structure/B11098947.png)

![4-{[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}benzoic acid](/img/structure/B11098957.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11098959.png)
![2,6-bis(5-bromo-2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11098966.png)
![3-[(2-Fluoroanilino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11098979.png)

![({[(E)-(4-ethoxyphenyl)methylidene]amino}oxy)(3-nitrophenyl)methanone](/img/structure/B11098995.png)
![methyl 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B11099002.png)
methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B11099009.png)
![3-[(3-bromobenzyl)sulfanyl]-N-[(E)-(4-fluorophenyl)methylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11099011.png)
![N-(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)acetamide](/img/structure/B11099027.png)

![5-phenyl-2-[3-(2H-tetrazol-5-yl)benzyl]-2H-tetrazole](/img/structure/B11099040.png)
